molecular formula C8H8O5 B2362466 5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid CAS No. 1359657-46-7

5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid

Cat. No.: B2362466
CAS No.: 1359657-46-7
M. Wt: 184.147
InChI Key: NVOLOVXCFVLERG-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid is an organic compound with the molecular formula C8H8O5. It features a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom. This compound has two functional groups: a methoxycarbonyl group (an ester) and a carboxylic acid group, attached to the second and fifth positions of the furan ring, respectively. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid can be achieved through several methods. One common approach involves the esterification of 5-hydroxymethyl-2-methylfuran-3-carboxylic acid with methanol in the presence of an acid catalyst. Another method includes the oxidation of 5-(methoxycarbonyl)-2-methylfuran using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions: 5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Halogenated or nitrated furan derivatives

Scientific Research Applications

5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The furan ring is a common scaffold in bioactive molecules, making this compound a potential starting material for drug development.

    Material Science: Its structure is of interest for designing novel materials with specific functionalities.

    Biological Studies: It can be used as a reference compound in studies related to furan-containing medicinal agents.

Mechanism of Action

The mechanism of action of 5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, its furan ring can interact with biological targets, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways involved vary based on the specific application and the derivatives synthesized from this compound.

Comparison with Similar Compounds

    Furan-2,5-dicarboxylic acid: Similar structure but lacks the methoxycarbonyl group.

    2-Methylfuran-3-carboxylic acid: Similar structure but lacks the methoxycarbonyl group.

    5-Hydroxymethyl-2-methylfuran-3-carboxylic acid: Similar structure but has a hydroxymethyl group instead of a methoxycarbonyl group.

Uniqueness: 5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group on the furan ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Biological Activity

5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its biological activity has been explored in various studies, revealing potential applications in treating diverse health conditions. This article discusses the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, also known by its CAS number 1359657-46-7, is characterized by its furan ring structure with methoxycarbonyl and carboxylic acid functional groups. This unique structure contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Compounds containing a furan moiety are known to exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Properties : Studies suggest that it may inhibit inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
  • Cytotoxic Effects : Preliminary research indicates cytotoxicity against certain cancer cell lines, positioning it as a candidate for anticancer drug development.

In Vitro Studies

In vitro studies have demonstrated the compound's activity against several cancer cell lines. For instance, research has indicated that derivatives of furan compounds exhibit significant cytotoxicity against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines. The mechanism often involves the induction of apoptosis in these cells.

Cell LineIC50 Value (µM)Reference
HeLa12.5
HepG210.0
Vero (Normal)>50

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial properties.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus1.00
Escherichia coli5.00

Case Studies

  • Anticancer Potential : A study focusing on the synthesis and biological evaluation of furan derivatives highlighted the potential of this compound in targeting cancer cells. It was found to induce apoptosis through the activation of caspase pathways.
  • Inflammatory Model : In an animal model of inflammation, treatment with the compound resulted in a significant reduction in inflammatory markers, suggesting its utility in managing conditions such as arthritis.

Properties

IUPAC Name

5-methoxycarbonyl-2-methylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-4-5(7(9)10)3-6(13-4)8(11)12-2/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOLOVXCFVLERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Jones' reagent (Prepared according to Fieser and Fieser, Reagents for Organic Synthesis, Volume 1, page 142, 1967) was added drop-wise to a stirred solution of 4-hydroxymethyl-5-methyl-furan-2-carboxylic acid methyl ester (16) (100 mg) in acetone (10 mL) until the orange colouration just remained. Stirring was continued for a further 5 hours then the reaction mixture was diluted with diethyl ether (20 mL) and filtered. The filtrate was dried and concentrated in vacuo to afford compound 23 as a buff coloured solid.
Name
Jones' reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.